molecular formula C9H6O4S B11890953 1,1-dioxo-1-benzothiophene-6-carboxylic acid CAS No. 1241392-47-1

1,1-dioxo-1-benzothiophene-6-carboxylic acid

Cat. No.: B11890953
CAS No.: 1241392-47-1
M. Wt: 210.21 g/mol
InChI Key: IIKRQISNUTXLRU-UHFFFAOYSA-N
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Description

1,1-dioxo-1-benzothiophene-6-carboxylic acid is a chemical compound with the molecular formula C9H6O4S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is known for its unique structure, which includes a benzene ring fused to a thiophene ring with a carboxylic acid group and two oxygen atoms attached to the sulfur atom, forming a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-1-benzothiophene-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature, with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the electrochemical synthesis method mentioned above could potentially be scaled up for industrial applications, given its efficiency and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-1-benzothiophene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are commonly used under acidic or basic conditions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones with additional oxygen atoms.

    Reduction: Products include thiols or sulfides.

    Substitution: Products include esters, amides, or other substituted derivatives.

Scientific Research Applications

1,1-dioxo-1-benzothiophene-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1,1-dioxo-1-benzothiophene-6-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. The sulfone group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-dioxo-1-benzothiophene-6-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its sulfone and carboxylic acid groups make it a versatile intermediate for various synthetic applications.

Properties

CAS No.

1241392-47-1

Molecular Formula

C9H6O4S

Molecular Weight

210.21 g/mol

IUPAC Name

1,1-dioxo-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C9H6O4S/c10-9(11)7-2-1-6-3-4-14(12,13)8(6)5-7/h1-5H,(H,10,11)

InChI Key

IIKRQISNUTXLRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CS2(=O)=O)C(=O)O

Origin of Product

United States

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